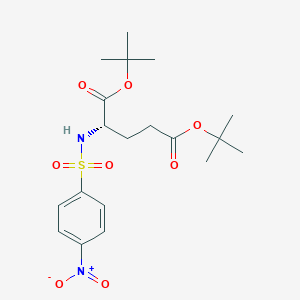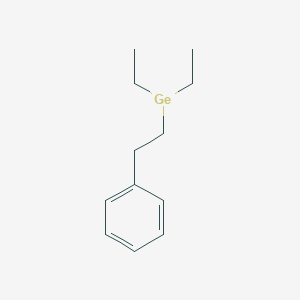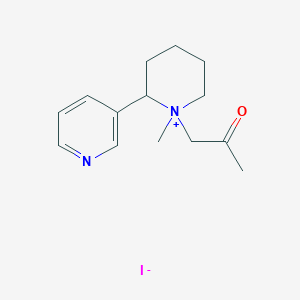![molecular formula C15H19NO2 B14259389 Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate CAS No. 410538-58-8](/img/structure/B14259389.png)
Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate is an organic compound with a unique structure that combines a cyclopentene ring with a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate typically involves the reaction of 2-(cyclopent-1-en-1-yl)-6-methylphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in methanolic NaOH.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Spiro [4H-3,1-benzoxazine-4,1’-cyclopentanes].
Reduction: Corresponding amine.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(cyclopent-1-en-1-yl)phenyl]acetamides: These compounds share a similar cyclopentene ring structure and exhibit comparable chemical reactivity.
Ethyl 2-(cyclopent-2-en-1-yl)acetate: Another compound with a cyclopentene ring, used in various chemical syntheses.
Uniqueness
Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate is unique due to the presence of both a cyclopentene ring and a carbamate group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
410538-58-8 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
ethyl N-[2-(cyclopenten-1-yl)-6-methylphenyl]carbamate |
InChI |
InChI=1S/C15H19NO2/c1-3-18-15(17)16-14-11(2)7-6-10-13(14)12-8-4-5-9-12/h6-8,10H,3-5,9H2,1-2H3,(H,16,17) |
Clave InChI |
XPGPGJGWCMROIB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=C(C=CC=C1C2=CCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
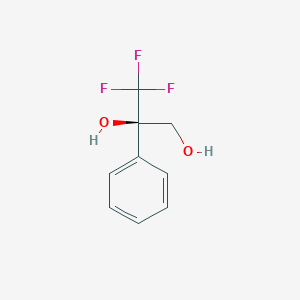
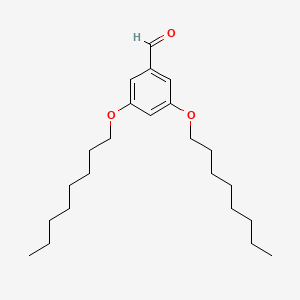
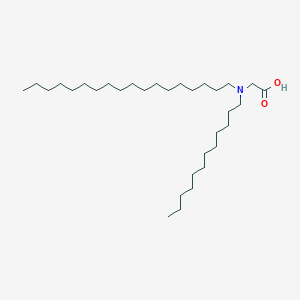
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
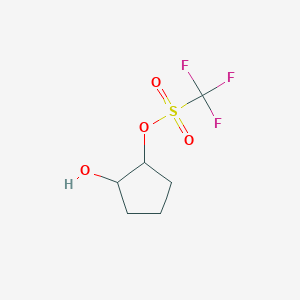
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)
